Cas no 28869-92-3 (Piperidine,1,1'-[(4-methylphenyl)phosphinidene]bis- (9CI))
![Piperidine,1,1'-[(4-methylphenyl)phosphinidene]bis- (9CI) structure](https://nl.kuujia.com/scimg/cas/28869-92-3x500.png)
28869-92-3 structure
Productnaam:Piperidine,1,1'-[(4-methylphenyl)phosphinidene]bis- (9CI)
Piperidine,1,1'-[(4-methylphenyl)phosphinidene]bis- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Piperidine,1,1'-[(4-methylphenyl)phosphinidene]bis- (9CI)
- (4-methylphenyl)-di(piperidin-1-yl)phosphane
- Phosphine, dipiperidinotolyl-
- 28869-92-3
- 0-20-00-00085 (Beilstein Handbook Reference)
- 73986-85-3
- BRN 0244094
- 1,1'-(Tolylphosphinidene)dipiperidine
- (4-methylphenyl)bis(1-piperidyl)phosphane
- (4-METHYLPHENYL)-BIS(1-PIPERIDYL)PHOSPHANE
- Dipiperidinotolylphosphine
- DTXSID20183066
- Piperidine, 1,1'-(p-tolylphosphinidene)di-
-
- Inchi: InChI=1S/C17H27N2P/c1-16-8-10-17(11-9-16)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3
- InChI-sleutel: OVMBYENTCAHZFD-UHFFFAOYSA-N
- LACHT: CC1C=CC(P(N2CCCCC2)N2CCCCC2)=CC=1
Berekende eigenschappen
- Exacte massa: 290.19141
- Monoisotopische massa: 290.19118587g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 259
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 6.5Ų
Experimentele eigenschappen
- PSA: 6.48
Piperidine,1,1'-[(4-methylphenyl)phosphinidene]bis- (9CI) Gerelateerde literatuur
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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